molecular formula C10H7N3O2 B5670709 5-nitro-2-phenylpyrimidine CAS No. 68906-00-3

5-nitro-2-phenylpyrimidine

Número de catálogo: B5670709
Número CAS: 68906-00-3
Peso molecular: 201.18 g/mol
Clave InChI: GXRWVLAMQREVBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-nitro-2-phenylpyrimidine is a useful research compound. Its molecular formula is C10H7N3O2 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-nitro-2-phenylpyrimidine is 201.053826475 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-nitro-2-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-2-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-nitro-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-13(15)9-6-11-10(12-7-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRWVLAMQREVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353834
Record name 2-phenyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68906-00-3
Record name 2-phenyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 5-Nitro-2-phenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, 5-nitro-2-phenylpyrimidine stands out as a highly versatile scaffold. The presence of the strongly electron-withdrawing nitro group at the C5 position, coupled with the extended conjugation of the C2-phenyl ring, imparts unique physicochemical properties and exceptional chemical reactivity to the pyrimidine core. This whitepaper provides an in-depth technical analysis of 5-nitro-2-phenylpyrimidine, detailing its molecular architecture, principal synthesis methodologies, ring transformation kinetics, and analytical characterization protocols.

Molecular Architecture & Physicochemical Profile

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a nitro group at the 5-position exacerbates this deficiency, making the C4 and C6 positions highly susceptible to nucleophilic attack. This electronic configuration is the primary driver behind the molecule's utility as a synthetic intermediate[1].

To facilitate comparative analysis, the physicochemical properties of the parent compound and its widely utilized dimethoxy derivative are summarized below.

Table 1: Physicochemical Data of 5-Nitro-2-phenylpyrimidine and Key Derivatives
Property5-Nitro-2-phenylpyrimidine4,6-Dimethoxy-5-nitro-2-phenylpyrimidine
CAS Number 68906-00-3[2]29939-35-3[3]
Molecular Formula C10H7N3O2[4]C12H11N3O4[3]
Molecular Weight 201.185 g/mol [4]261.23 g/mol [5]
Density N/A1.299 g/cm³[5]
Boiling Point N/A336.2ºC at 760 mmHg[5]
Topological Polar Surface Area N/A90.06 Ų[5]

Principal Synthesis Methodology

The most robust and widely adopted method for synthesizing 5-nitro-2-phenylpyrimidine relies on Pinner's classical condensation reaction, often referred to as the "Principal Synthesis"[6].

Causality of Experimental Design: The synthesis requires the precise alignment of a three-carbon unit (C-C-C fragment) and an amidine (N-C-N fragment). By utilizing sodium nitromalonaldehyde as the highly reactive C-C-C donor and benzimidamide hydrochloride as the N-C-N donor, the pyrimidine ring is efficiently closed[6]. Acetic anhydride ( Ac2​O ) and anhydrous pyridine are employed as the solvent system to drive the dehydration condensation while neutralizing the hydrochloride salt of the amidine, ensuring the nucleophilic nitrogen atoms remain active.

Step-by-Step Protocol: Pinner's Condensation
  • Reagent Preparation: In a dry reaction vessel, combine 1.57 g (0.01 mol) of benzimidamide hydrochloride with 1.04 g (0.01 mol) of sodium nitromalonaldehyde[6].

  • Solvent Addition: Suspend the solid mixture in 10 mL of acetic anhydride ( Ac2​O ) and 5 mL of anhydrous pyridine[6].

  • Thermal Activation: Heat the mixture on a steam bath (approx. 100°C) for exactly 15 minutes. The elevated temperature provides the activation energy required for the dual condensation steps[6].

  • Aqueous Quench: Pour the hot reaction mixture into 150 mL of distilled water. This step quenches the unreacted anhydride and forces the hydrophobic pyrimidine product out of solution[6].

  • Maturation & Isolation: Heat and stir the aqueous suspension for an additional 15 minutes to ensure complete precipitation. Collect the resulting solid via vacuum filtration, wash with cold water, and dry under vacuum to yield the target 5-nitro-2-phenylpyrimidine[6].

Synthesis A Benzimidamide HCl (N-C-N Donor) C Condensation (Ac2O, Pyridine, 100°C) A->C B Sodium Nitromalonaldehyde (C-C-C Donor) B->C D Aqueous Quench (H2O, Stir 15 min) C->D Intermediate E 5-Nitro-2-phenylpyrimidine (Target Product) D->E Precipitation

Figure 1: Workflow for the Principal Synthesis of 5-nitro-2-phenylpyrimidine.

Chemical Reactivity & Ring Transformations

Due to the profound electron depletion caused by the 5-nitro group, 5-nitro-2-phenylpyrimidine exhibits fascinating reactivity, particularly in the presence of strong nucleophiles.

Causality of Experimental Design: When exposed to aliphatic amines and acetone, the pyrimidine ring undergoes a sophisticated nucleophilic attack followed by ring cleavage. The intermediate subsequently recyclizes, utilizing the carbon atoms from the acetone, to form N-substituted 4-nitroanilines[1]. This transformation highlights the compound's utility not just as a stable building block, but as a dynamic precursor for generating complex, functionalized anilines.

Step-by-Step Protocol: Ring Transformation to Anilines
  • Substrate Solvation: Dissolve 5-nitro-2-phenylpyrimidine in an excess of dry acetone, which acts as both the solvent and a stoichiometric reactant[1].

  • Nucleophile Introduction: Add a primary aliphatic amine dropwise to the solution under continuous stirring.

  • Reaction Progression: Allow the mixture to react at room temperature or under mild reflux (depending on the steric hindrance of the amine). The amine attacks the highly electrophilic C4/C6 position of the pyrimidine ring.

  • Recyclization: The initial attack triggers the opening of the pyrimidine ring. The transient acyclic intermediate condenses with acetone, ejecting the original N-C-N fragment and forming the stable N-substituted 4-nitroaniline[1].

  • Purification: Remove the solvent under reduced pressure and purify the resulting aniline via silica gel column chromatography.

RingTransformation A 5-Nitro-2-phenylpyrimidine C Nucleophilic Attack at C4/C6 Position A->C B Aliphatic Amines + Acetone B->C D Ring Cleavage & Recyclization C->D Base-Catalyzed E N-substituted 4-nitroanilines D->E Degradation

Figure 2: Mechanism of ring transformation to N-substituted 4-nitroanilines.

Analytical Characterization (HPLC/MS)

To validate the purity of 5-nitro-2-phenylpyrimidine and its derivatives (such as 4,6-dimethoxy-5-nitro-2-phenylpyrimidine), Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard[7].

Causality of Experimental Design: The aromatic and moderately polar nature of these pyrimidines makes them ideal candidates for RP-HPLC. Using a mobile phase of Acetonitrile (MeCN) and water ensures proper partitioning. For standard UV detection, phosphoric acid is added to suppress ionization and sharpen the chromatographic peaks. However, because phosphoric acid is non-volatile and will foul a mass spectrometer, it must be substituted with formic acid when performing LC-MS analyses[7].

Step-by-Step Protocol: RP-HPLC Method
  • Column Selection: Equip the LC system with a high-resolution RP column (e.g., Newcrom R1, 3 µm particle size for fast UPLC applications)[7].

  • Mobile Phase Preparation: Prepare a gradient system consisting of Solvent A (Milli-Q Water) and Solvent B (Acetonitrile).

  • Additive Selection: Add 0.1% Phosphoric acid (for UV-Vis detection) OR 0.1% Formic acid (for MS detection) to both solvents[7].

  • Sample Injection: Dissolve the pyrimidine sample in the mobile phase, filter through a 0.22 µm PTFE syringe filter, and inject 5–10 µL into the system.

  • Detection: Monitor the eluent at the compound's λmax​ (typically around 254 nm for conjugated pyrimidines) or via positive/negative electrospray ionization (ESI) mass spectrometry[7].

References

  • 5-nitro-2-phenylpyrimidine - Chemical Synthesis Database, ChemSynthesis.4

  • 5-nitro-2-phenylpyrimidine | 68906-00-3, ChemicalBook.2

  • 6.2.1. Pyrimidines, Thieme Connect. 6

  • 4,6-Dimethoxy-5-nitro-2-phenylpyrimidine, CAS Common Chemistry. 3

  • 29939-35-3, 4,6-Dimethoxy-5-nitro-2-phenylpyrimidine Formula, ECHEMI. 5

  • Formation of anilines from 5-nitro-2-phenylpyrimidine, amines, and acetone, Semantic Scholar. 1

  • Pyrimidine, 4,6-dimethoxy-5-nitro-2-phenyl-, SIELC Technologies. 7

Sources

5-Nitro-2-phenylpyrimidine: Molecular Mechanisms of Action and Scaffold Utility in Biological Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, 5-nitro-2-phenylpyrimidine (CAS 68906-00-3) occupies a unique position. Rather than acting solely as a standalone biological effector, it is a highly privileged pharmacophore and synthetic pro-drug scaffold. As a Senior Application Scientist, I approach this molecule as a dynamic node: its biological utility is dictated by the electron-withdrawing nature of its 5-nitro group and the lipophilic anchoring of its 2-phenyl ring. This whitepaper delineates the core mechanisms of action (MoA) of 5-nitro-2-phenylpyrimidine and its derivatives, detailing its dual role in bioreductive activation and as a precursor for potent kinase inhibitors.

Molecular Architecture & Electronic Reactivity

The biological mechanism of 5-nitro-2-phenylpyrimidine is fundamentally driven by its electronic topology. The pyrimidine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the C5 position further depletes electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO).

This electronic configuration renders the C4 and C6 positions highly susceptible to nucleophilic attack. In biological systems, this facilitates interactions with cellular nucleophiles. In drug synthesis, it allows for facile Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) or Nucleophilic Aromatic Substitution (SNAr) reactions[1]. Consequently, the 5-nitro-2-phenylpyrimidine core is an ideal starting point for synthesizing complex, biologically active heterocycles, such as 2-phenylpurines and 2,4-diaminopyrimidines[2].

Primary Biological Mechanisms of Action

Pathway A: Bioreductive Activation of the 5-Nitro Motif

The 5-nitro group is a well-established redox-active pharmacophore. In biological systems, 5-nitropyrimidines undergo enzymatic reduction mediated by cellular nitroreductases, leading to cytotoxicity through two distinct oxygen-dependent pathways:

  • Type II Reduction (Normoxia): One-electron reduction generates a reactive nitro radical anion. In the presence of oxygen, this anion undergoes futile redox cycling, generating superoxide radicals and other Reactive Oxygen Species (ROS) that induce oxidative stress and cell death.

  • Type I Reduction (Hypoxia): In hypoxic tumor microenvironments, oxygen-insensitive two-electron reductases convert the nitro group into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species covalently bind to DNA, forming cross-links that trigger p53-mediated apoptosis[2].

G A 5-nitro-2-phenylpyrimidine B Type II Nitroreductase (Normoxia) A->B 1e- reduction C Type I Nitroreductase (Hypoxia) A->C 2e- reduction D Nitro Radical Anion B->D F Nitroso & Hydroxylamine C->F E Reactive Oxygen Species (ROS) D->E O2 redox cycling G DNA Cross-linking & Apoptosis F->G Covalent binding

Bioreductive activation pathways of the 5-nitro motif under normoxic and hypoxic conditions.

Pathway B: Scaffold Derivatization for Kinase Inhibition

Beyond its direct redox activity, 5-nitro-2-phenylpyrimidine is a critical precursor for targeted kinase inhibitors. Reduction of the 5-nitro group to an amine (e.g., via H2/Pd-C catalysis) yields 4-amino-5-nitro-2-phenylpyrimidine intermediates. These diamines are subsequently condensed with activated acid derivatives to form 2-phenylpurines[2]. These derivatives act as ATP-competitive inhibitors targeting:

  • CDK2/Cyclin A3: Inhibition arrests the cell cycle, leading to microtubule fragmentation and apoptosis in carcinoma cells[2].

  • Aurora and Polo-like Kinases (PLK): 5-nitropyrimidine scaffolds are actively used to synthesize pan-Aurora kinase inhibitors, which disrupt mitotic spindle formation during cell division, a critical mechanism for antiproliferative cancer therapies[1].

Pathway C: Direct Enzymatic Inhibition & Receptor Agonism

Substituted 5-nitropyrimidines also exhibit direct target engagement without requiring scaffold cyclization:

  • Thymidine Phosphorylase Inhibition: Certain 5-nitropyrimidine derivatives (e.g., 4,6-dihydroxy-5-nitropyrimidine) are potent inhibitors of thymidine phosphorylase, an enzyme heavily upregulated in solid tumors that promotes angiogenesis[3].

  • Anti-inflammatory Action (iNOS): 5-nitropyrimidine-2,4-dione derivatives have demonstrated the ability to dose-dependently inhibit inducible nitric oxide synthase (iNOS), reducing NO generation and downregulating inflammatory pathways[4].

  • GPR119 Agonism: Novel 5-nitropyrimidine derivatives bearing endo-azabicyclic substituents have been identified as full agonists of the GPR119 receptor, showing potent biological activity for metabolic regulation[5].

Quantitative Pharmacodynamics

The following table synthesizes the quantitative biological activity of 5-nitropyrimidine derivatives across various targets to facilitate rapid comparison:

Derivative / Scaffold ContextPrimary Biological TargetObserved IC50 / EC50Primary Mechanism of ActionRef
endo-azabicyclic 5-nitropyrimidine GPR119 ReceptorEC50 = 0.6 nMFull receptor agonism[5]
2-phenylpurines (from 5-nitro core) CDK2 / Cyclin A3Low µM rangeATP-competitive inhibition; Apoptosis[2]
5-nitropyrimidine-2,4-dione iNOS (Inflammation)IC50 ≈ 20.4 µg/mLNO generation inhibition[4]
4,6-dihydroxy-5-nitropyrimidine Thymidine PhosphorylaseHigh PotencyAngiogenesis inhibition[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-nitro-2-phenylpyrimidine derivatives must rely on self-validating workflows. The following protocols are designed with built-in causality checks to differentiate between off-target cytotoxicity and specific MoA engagement.

Workflow S1 Compound Synthesis & Purif. S2 Cell-Free Kinase Assay (CDK2/PLK) S1->S2 S3 Hypoxic vs Normoxic Viability (MTT) S1->S3 S5 MoA Validation & IC50 Determination S2->S5 S4 Apoptosis Profiling (Flow Cytometry) S3->S4 S4->S5

Self-validating experimental workflow for profiling kinase inhibition and bioreductive cytotoxicity.

Protocol 1: Hypoxia-Selective Cytotoxicity & Nitroreductase Assay

This protocol isolates the bioreductive (Type I) mechanism of the 5-nitro group.

  • Cell Seeding: Seed HCT116 (human colon carcinoma) cells at 5×103 cells/well in 96-well plates. Allow 24h for adherence.

  • Environmental Segregation: Transfer half the plates to a hypoxic chamber (0.1% O2​ , 5% CO2​ , 94.9% N2​ ) and keep the other half in a standard normoxic incubator (21% O2​ ).

    • Causality Rationale: Type I nitroreductases are oxygen-sensitive. Hypoxia prevents futile redox cycling, forcing the accumulation of DNA-reactive hydroxylamine species. A lower IC50 in hypoxia confirms a bioreductive pro-drug mechanism.

  • Compound Dosing: Treat cells with serial dilutions of the 5-nitropyrimidine compound (0.1 µM to 100 µM). Incubate for 48h.

  • Viability Readout (MTT): Add MTT reagent (0.5 mg/mL final concentration) for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation (Flow Cytometry): Stain a parallel cohort of treated cells with Annexin V-FITC/PI. Analyze via flow cytometry to confirm that cell death is driven by p53-mediated apoptosis rather than non-specific necrosis[2].

Protocol 2: Cell-Free Kinase Inhibition Profiling

To validate the efficacy of 2-phenylpurines derived from the 5-nitro-2-phenylpyrimidine scaffold.

  • Enzyme Preparation: Reconstitute recombinant human CDK2/Cyclin A3 complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Incubation: Add the synthesized pyrimidine/purine derivatives at varying concentrations. Incubate at room temperature for 15 minutes.

    • Causality Rationale: Pre-incubation allows for equilibrium binding. Using a cell-free system ensures that the observed inhibition is due to direct target engagement at the ATP-binding cleft, eliminating variables related to cell permeability or metabolic degradation[1].

  • Reaction Initiation: Add ATP (at the Km​ concentration for CDK2) and a fluorescently labeled peptide substrate.

  • Signal Detection: Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 60 minutes. Calculate the IC50 using a 4-parameter logistic regression model.

Conclusion

5-nitro-2-phenylpyrimidine is a highly versatile chemical entity. Its biological significance is bifurcated: it acts directly as a redox-active, hypoxia-selective cytotoxin and enzyme inhibitor, while simultaneously serving as an indispensable synthetic scaffold for next-generation kinase inhibitors. Understanding the electronic causality behind its reactivity allows researchers to rationally design derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

Sources

5-nitro-2-phenylpyrimidine toxicity and safety data sheet

Author: BenchChem Technical Support Team. Date: April 2026

5-Nitro-2-Phenylpyrimidine: Comprehensive Toxicity Profile, Safety Data, and Handling Protocols in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, 5-nitro-2-phenylpyrimidine (CAS 68906-00-3)[1] occupies a dual role. It is a highly versatile synthetic intermediate, frequently utilized as a precursor in the development of complex heterocycles such as 2-phenylpurine derivatives[2][3]. However, the presence of the nitroaromatic moiety introduces specific toxicological liabilities, primarily driven by cellular bioreduction mechanisms[4][5]. For drug development professionals, mastering the safe handling, mechanistic toxicology, and synthetic detoxification of this compound is critical. This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) parameters, and self-validating laboratory protocols necessary for safely leveraging 5-nitro-2-phenylpyrimidine in discovery workflows.

Physicochemical Profiling and Safety Data (SDS)

The reactivity and toxicity of 5-nitro-2-phenylpyrimidine are fundamentally dictated by the strongly electron-withdrawing nature of the nitro group positioned on the electron-deficient pyrimidine ring. This electronic configuration makes the compound susceptible to nucleophilic attack and enzymatic reduction.

To ensure laboratory safety and regulatory compliance, the quantitative safety parameters and GHS classifications are summarized below.

Table 1: Physicochemical and SDS Parameters

ParameterValue / Description
Chemical Name 5-Nitro-2-phenylpyrimidine
CAS Registry Number 68906-00-3[1][6]
Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
GHS Signal Word Warning / Danger
Hazard Statements H302 : Harmful if swallowed. H315 : Causes skin irritation. H319 : Causes serious eye irritation. H341 : Suspected of causing genetic defects (Class-specific for nitroaromatics).
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors. P280 : Wear protective gloves/protective clothing/eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes.
Storage Conditions Store under inert gas (Argon/Nitrogen), 2-8°C, protected from light to prevent photo-degradation.

Mechanistic Toxicology: The Nitroreductase Pathway

The primary toxicological concern with 5-nitro-2-phenylpyrimidine—and nitroaromatics in general—is not the parent compound itself, but its enzymatically activated metabolites[4][7]. The causality of its suspected mutagenicity (often flagged in Ames testing) is rooted in its interaction with cellular nitroreductases (NTRs) present in both mammalian hepatic systems and the gut microbiome[5][7].

  • Type I (Oxygen-Insensitive) Reduction : Flavoenzymes catalyze a sequential two-electron reduction of the nitro group, passing through a highly reactive nitroso ( Ar−NO ) intermediate to form a hydroxylamine ( Ar−NHOH )[7][8]. These intermediates are potent electrophiles that covalently alkylate nucleophilic sites on DNA (e.g., guanine residues), leading to DNA adduct formation and mutagenesis[7].

  • Type II (Oxygen-Sensitive) Reduction : A single-electron transfer generates a nitro anion radical. In aerobic environments, this radical rapidly reacts with molecular oxygen to produce superoxide anions (ROS), regenerating the parent nitro compound in a "futile cycle" that induces severe oxidative stress and cellular apoptosis[4][5].

MetabolicPathway Nitro 5-Nitro-2-phenylpyrimidine (Toxicant) NTR_I Type I Nitroreductase (O2-Insensitive) Nitro->NTR_I 2e- reduction NTR_II Type II Nitroreductase (O2-Sensitive) Nitro->NTR_II 1e- reduction Nitroso Nitroso (Ar-NO) NTR_I->Nitroso AnionRadical Nitro Anion Radical NTR_II->AnionRadical Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e- reduction DNA DNA Adducts & Mutagenesis Hydroxylamine->DNA Alkylation AnionRadical->Nitro Futile Cycling ROS Superoxide / ROS AnionRadical->ROS O2 interaction ROS->DNA Oxidative Damage

Metabolic bioactivation of 5-nitro-2-phenylpyrimidine via nitroreductases.

Synthetic Detoxification: Reduction to Diamines

In drug discovery, 5-nitro-2-phenylpyrimidine is rarely the final active pharmaceutical ingredient (API). Instead, it undergoes synthetic detoxification—most commonly via catalytic hydrogenation—to yield the corresponding 5-amino derivative[2][3]. This transformation eliminates the bioreductive toxicity liability while providing a nucleophilic handle for subsequent condensation into 2-phenylpurine derivatives[3].

Self-Validating Protocol: Catalytic Hydrogenation ( H2​/Pd−C )

This protocol is designed as a closed-loop system where analytical feedback validates the completion of the detoxification step.

Step 1: Reaction Setup (Inert Atmosphere) Causality: Methanol vapors can spontaneously ignite upon contact with dry Palladium on Carbon (Pd/C).

  • Action: In a fume hood, dissolve 5-nitro-2-phenylpyrimidine (1.0 eq) in anhydrous methanol. Flush the reaction flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight) under the continuous Argon stream.

Step 2: Hydrogenation

  • Action: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times using a balloon. Stir vigorously at room temperature for 4–6 hours[3].

Step 3: Analytical Self-Validation Causality: To ensure no toxic nitroaromatic precursor remains, the reaction must be analytically validated before workup.

  • Action: Sample 10 µL of the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is deemed complete and safe for downstream processing only when the parent mass ( [M+H]+=202 ) is entirely replaced by the amine mass ( [M+H]+=172 ), confirming the complete loss of the nitro oxygens.

Step 4: Workup and Quenching

  • Action: Purge the flask with Argon to remove residual H2​ . Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Safety Note: Keep the Celite pad wet with water immediately after filtration to prevent the spent catalyst from igniting. Concentrate the filtrate under reduced pressure.

Laboratory Safety & Handling Workflow

Given the mutagenic potential of the nitroaromatic moiety, strict adherence to a logical safety workflow is required. The following diagram maps the standard operating procedure for handling 5-nitro-2-phenylpyrimidine from receipt to disposal.

HandlingWorkflow Start Storage (Inert, 2-8°C) PPE Don PPE (Nitrile, Goggles) Start->PPE Hood Fume Hood Transfer PPE->Hood Reaction Reaction Setup (H2/Pd-C) Hood->Reaction Quench Quench & Neutralize Reaction->Quench Waste Hazardous Waste Disposal Quench->Waste

Standard operating procedure for safe handling and disposal of nitroaromatics.

Sources

Pharmacokinetics of 5-Nitro-2-phenylpyrimidine Derivatives: A Comprehensive Guide to ADME Profiling and Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The 5-nitro-2-phenylpyrimidine core is a privileged chemical scaffold utilized extensively in medicinal chemistry. Derivatives of this class, such as 4,6-dimethoxy-5-nitro-2-phenylpyrimidine and 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, have been investigated for a wide array of indications, ranging from anti-HIV and antifungal agents to oncology therapeutics (e.g., O6-alkylguanine-DNA alkyltransferase inactivators)[1][2][3].

As a Senior Application Scientist, I approach this scaffold with a critical eye toward its pharmacokinetic (PK) liabilities. The structural dichotomy of this molecule—a highly lipophilic 2-phenyl ring coupled with a bioreactive 5-nitro group—creates a complex Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper elucidates the mechanistic causality behind the PK behavior of 5-nitro-2-phenylpyrimidines and provides a self-validating bioanalytical framework for their quantification.

Physicochemical Properties & Absorption Dynamics

The absorption of 5-nitro-2-phenylpyrimidine derivatives is heavily dictated by substitutions at the 4 and 6 positions of the pyrimidine ring. For instance, 4,6-dimethoxy-5-nitro-2-phenylpyrimidine exhibits a moderate lipophilicity with a LogP of approximately 1.80[1].

Causality in Structural Design: The introduction of electron-donating methoxy groups or electron-withdrawing halogens (e.g., 4,6-dichloro-5-nitro-2-phenylpyrimidine)[4] fundamentally alters the electron density of the pyrimidine core. This shift impacts passive transcellular permeability across the intestinal epithelium. Furthermore, the planar nature of the phenylpyrimidine axis can increase susceptibility to efflux transporters like P-glycoprotein (P-gp). In drug development, optimizing this scaffold often requires balancing lipophilicity to ensure adequate gastrointestinal absorption while avoiding high efflux ratios[5].

The Biotransformation Cascade (Metabolism)

The metabolic fate of 5-nitro-2-phenylpyrimidines is the primary driver of their systemic clearance. The biotransformation is characterized by two dominant, competing pathways:

  • Phase I Nitroreduction & Oxidation: The 5-nitro group is highly labile. Upon entering the systemic circulation, it undergoes rapid reduction in the cytosol to a reactive nitroso intermediate, and subsequently to a stable amino derivative. This reduction is driven by dicumarol-resistant cytosolic reductases (such as quinone reductase) and can be selectively inhibited by agents like menadione[3]. Conversely, microsomal Cytochrome P450 (CYP450) enzymes can oxidize the nitroso intermediate back to the parent nitro compound, creating a futile redox cycle that depletes cellular NADPH[3].

  • Phase II Conjugation: The pyrimidine core and any hydroxylated phenyl metabolites are prime targets for UDP-glycosyltransferases (UGTs). UGTs catalyze the addition of glucuronic acid or glycosides, drastically increasing the molecule's polarity to facilitate renal excretion. Specific inhibitors, such as sulfinpyrazone or 4,6-dihydroxy-5-nitropyrimidine, are often used in ex vivo assays to validate the role of UGTs in the clearance of pyrimidine derivatives[6].

MetabolicPathway Parent 5-Nitro-2-phenylpyrimidine (Parent Drug) Nitroso 5-Nitroso Intermediate (Reactive) Parent->Nitroso Cytosolic Reductases (e.g., Quinone Reductase) Hydroxyl Hydroxylated Phenyl Metabolite Parent->Hydroxyl CYP450 (Phase I) Nitroso->Parent CYP450 Oxidation Amino 5-Amino Metabolite (Stable) Nitroso->Amino Further Reduction Glucuronide O-Glucuronide / Glycoside Conjugate Amino->Glucuronide N-Glucuronidation Hydroxyl->Glucuronide UGTs (Phase II)

Biotransformation pathways of 5-nitro-2-phenylpyrimidine derivatives.

Quantitative Pharmacokinetic Parameters

Due to the rapid cytosolic reduction of the nitro group, 5-nitro-2-phenylpyrimidines generally exhibit short systemic half-lives. The data below synthesizes representative PK parameters derived from intravenous (IV) administration of related benzylated and phenylated nitropyrimidines in rodent models[3][7][8].

PK ParameterRepresentative Value RangeMechanistic Implication
Half-life (t₁/₂) 3.8 – 45 minRapid enzymatic reduction of the 5-nitro group leads to swift systemic elimination[3].
Clearance (Cl) 15 – 25 L/hr/kgIndicates a high hepatic extraction ratio; the scaffold is subject to extensive first-pass metabolism[3][8].
Volume of Distribution (Vd) 1.5 – 2.5 L/kgModerate tissue penetration. Distribution is often limited by plasma protein binding to the lipophilic 2-phenyl ring.
Cmax (at 10 mg/kg IV) 300 – 550 ng/mLPeak concentration is achieved rapidly, followed by a steep biphasic exponential decline[7].

Bioanalytical Protocol: RP-HPLC/MS-MS Quantification

To accurately capture the rapid clearance of these derivatives, a highly sensitive and self-validating analytical method is required. The following Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is adapted from established protocols for 4,6-dimethoxy-5-nitro-2-phenylpyrimidine[1].

Causality in Method Design: While phosphoric acid yields excellent peak shapes for UV-based detection, it causes severe ion suppression in mass spectrometry. Therefore, for MS-compatible applications, the mobile phase modifier must be replaced with 0.1% formic acid to ensure efficient electrospray ionization (ESI)[1]. Furthermore, a low-silanol reverse-phase column is selected to prevent secondary cation-exchange interactions with the nitrogen atoms of the pyrimidine ring, which would otherwise cause severe peak tailing.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50 µL of the in vivo plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard (IS): Add 150 µL of ice-cold acetonitrile (MeCN) containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled derivative). Causality: Cold MeCN rapidly denatures plasma proteins, releasing protein-bound drug into the supernatant. The IS acts as a self-validating control, correcting for any matrix effects or volumetric losses during extraction.

  • Extraction: Vortex the mixture vigorously for 30 seconds to ensure complete precipitation.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an HPLC vial.

Phase 2: Chromatographic Separation 5. Column Selection: Utilize a low-silanol mixed-mode reverse-phase column (e.g., Newcrom R1, 3 µm particle size, 150 x 4.6 mm)[1]. 6. Mobile Phase:

  • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

  • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 8 minutes at a flow rate of 0.4 mL/min.

Phase 3: MS/MS Detection & System Suitability 8. Ionization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). 9. Detection: Monitor via Multiple Reaction Monitoring (MRM). Track the transition from the parent mass [M+H]⁺ to the dominant product ion (typically corresponding to the loss of the nitro group). 10. System Validation (SST): Before analyzing biological samples, inject a double-blank (matrix only) to verify zero carryover. Follow with Quality Control (QC) samples at Low, Mid, and High concentrations. The analytical run is only validated if the calculated QC concentrations fall within ±15% of their nominal values.

BioanalyticalWorkflow Plasma Plasma Sample 50 µL + IS Precipitation Protein Precipitation 150 µL cold MeCN Plasma->Precipitation Centrifuge Centrifugation 14k x g, 10 min Precipitation->Centrifuge HPLC RP-HPLC Separation Low-Silanol Column Centrifuge->HPLC MS MS/MS Detection ESI+, MRM Mode HPLC->MS Data PK Analysis Non-compartmental MS->Data

Self-validating RP-HPLC/MS workflow for the quantification of pyrimidine derivatives.

Conclusion

The pharmacokinetics of 5-nitro-2-phenylpyrimidine derivatives are defined by a delicate interplay between the lipophilicity of the phenylpyrimidine axis and the high bioreactivity of the 5-nitro group. Because the nitro moiety is highly susceptible to rapid cytosolic reduction, compounds in this class often suffer from high clearance rates and short half-lives. Successful therapeutic development utilizing this scaffold requires rigorous, self-validating bioanalytical profiling and strategic structural modifications—such as bioisosteric replacement of the nitro group or prodrug formulation—to achieve viable systemic exposure.

References

  • US EPA. "Pyrimidine, 4,6-dimethoxy-5-nitro-2-phenyl- - Substance Details." EPA.gov. Available at:[Link]

  • SIELC Technologies. "Pyrimidine, 4,6-dimethoxy-5-nitro-2-phenyl- HPLC Method." SIELC.com, Feb 2018. Available at:[Link]

  • ResearchGate. "Synthesis and Structure of 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone." ResearchGate.net. Available at:[Link]

  • PubMed / NIH. "Pharmacokinetics and metabolism in rats of 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, an inactivator of O6-alkylguanine-DNA alkyltransferase." Cancer Research. Available at: [Link]

  • PubMed Central / NIH. "The induction and inhibition of UDP-glycosyltransferases in Haemonchus contortus and their role in the metabolism of albendazole." International Journal for Parasitology: Drugs and Drug Resistance. Available at:[Link]

  • ACS Publications. "Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity." Journal of Medicinal Chemistry. Available at:[Link]

  • PubMed Central / NIH. "Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of selatogrel, a novel P2Y12 receptor antagonist." European Heart Journal. Available at:[Link]

  • ACS Publications. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Physicochemical Profiling of 5-Nitro-2-phenylpyrimidine: Molecular Weight Dynamics and Aqueous Solubility Thermodynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, establishing a rigorous physicochemical profile for synthetic intermediates is paramount. 5-Nitro-2-phenylpyrimidine ()[1] is a highly conjugated, electron-deficient heterocyclic core frequently utilized as a precursor for complex active pharmaceutical ingredients (APIs), including 2-phenylpurine derivatives and kinase inhibitors[2].

This whitepaper provides an in-depth technical analysis of its molecular weight dynamics and thermodynamic aqueous solubility. Rather than merely listing properties, this guide deconstructs the structural causality behind its profound hydrophobicity and provides self-validating experimental workflows for precise laboratory characterization.

Structural Dynamics & Molecular Weight Causality

The molecular formula of 5-nitro-2-phenylpyrimidine is C₁₀H₇N₃O₂ , yielding a theoretical molecular weight of [3].

Mechanistic Insight: The molecule's behavior in solution and during mass spectrometric analysis is dictated by its extended π -conjugation. Crystallographic data from closely related 5-nitro-2-phenylpyrimidine derivatives demonstrates that the pyrimidine core and the C2-phenyl ring are nearly coplanar, exhibiting a dihedral angle of approximately[4].

  • Electronic Effect: The strongly electron-withdrawing nitro group at the C5 position depletes electron density from the pyrimidine ring, rendering the nitrogens less basic.

  • Mass Spectrometry Impact: This high degree of planarity and conjugation stabilizes the molecular ion during ionization, requiring specific mobile phase modifiers (like formic acid) to force protonation for accurate LC-MS detection.

Aqueous Solubility: Thermodynamic Causality

Aqueous solubility is not a static number; it is a thermodynamic equilibrium defined by the competition between crystal lattice enthalpy and aqueous solvation energy. 5-Nitro-2-phenylpyrimidine exhibits extremely poor aqueous solubility (< 0.1 mg/mL).

The Causality of Hydrophobicity:

  • Enthalpic Barrier ( ΔHlattice​ ): The near-planar molecular geometry allows for highly efficient, dense intermolecular π−π stacking in the solid state[4]. Water molecules cannot provide sufficient hydrogen-bonding energy to overcome this massive lattice enthalpy.

  • Entropic Penalty ( ΔSsolv​ ): The lipophilic C2-phenyl ring forces surrounding water molecules into highly ordered, entropically unfavorable clathrate structures[2].

  • Solvent Disruption: To achieve dissolution for synthetic or analytical purposes, one must utilize solvents capable of disrupting these π−π interactions. Historical synthetic protocols confirm that the compound readily dissolves in polar aprotic solvents like[5].

Quantitative Data Presentation

Table 1: Core Physicochemical Properties

Property Value Structural Causality / Note
Molecular Formula C₁₀H₇N₃O₂ Defines fundamental stoichiometry.
Molecular Weight 201.185 g/mol [3] Verified via High-Resolution Mass Spectrometry.
CAS Registry Number 68906-00-3[1] Unique chemical identifier.

| Aqueous Solubility | < 0.1 mg/mL (Estimated) | Driven by high lattice energy and π -stacking. | | Favorable Solvents | DMF, DMSO, Acetic Acid[5]| Polar solvents required to overcome lattice enthalpy. |

Table 2: LC-HRMS Method Parameters for MW Verification

Parameter Setting Scientific Rationale
Ionization Source ESI (Electrospray Ionization) Optimal for nitrogen-containing heteroaromatics.
Polarity Positive Ion Mode (+ve) Targets protonation of pyrimidine ring nitrogens.
Mobile Phase A 0.1% Formic Acid in Water Lowers pH to force ionization and improve peak shape.

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Efficiently elutes the highly lipophilic compound. |

Self-Validating Experimental Protocols

To ensure data trustworthiness (E-E-A-T), laboratory protocols must be designed as self-validating systems. The following methodologies include critical quality control checkpoints.

Protocol 1: High-Precision Molecular Weight Verification (LC-HRMS)
  • Sample Preparation: Dissolve 1.0 mg of 5-nitro-2-phenylpyrimidine in 1.0 mL of LC-MS grade DMF (to overcome lattice energy). Dilute 1:100 with Acetonitrile/Water (50:50).

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column. Run a gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Mass Detection: Scan from m/z 100 to 500 in ESI+ mode.

  • Self-Validation Checkpoint: Utilize an internal lock-mass standard. The theoretical [M+H]+ is 202.193. The observed mass must fall within a < 5 ppm error margin to validate the structural integrity and rule out isobaric impurities.

Protocol 2: Thermodynamic Aqueous Solubility Determination

Do not use kinetic solubility methods (e.g., DMSO dilution), as they create supersaturated false positives.

  • Saturation: Add an excess of solid 5-nitro-2-phenylpyrimidine (approx. 10 mg) to 5 mL of aqueous buffer (pH 1.2, 4.5, and 7.4) in a sealed glass vial.

  • Incubation: Place vials in a temperature-controlled orbital shaker at 25°C.

  • Self-Validation Checkpoint (Equilibrium): Extract 0.5 mL aliquots at 24 hours and 48 hours . If the quantified concentration at 48h equals the 24h concentration (±5%), thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the aliquots at 15,000 rpm for 15 minutes to pellet undissolved solids.

  • Quantification: Analyze the supernatant via HPLC-UV at 254 nm against a pre-established calibration curve.

Workflow Visualization

SolubilityWorkflow Start Solid Compound (5-nitro-2-phenylpyrimidine) Buffer Add to Aqueous Buffer (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Shake-Flask Incubation (24h - 48h at 25°C) Buffer->Incubate Equilibrium Thermodynamic Equilibrium? Incubate->Equilibrium Equilibrium->Incubate No (Sample again) Centrifuge Phase Separation (Centrifugation) Equilibrium->Centrifuge Yes (24h = 48h) HPLC HPLC-UV Quantification (vs. Calibration) Centrifuge->HPLC Result Calculate Aqueous Solubility (µg/mL) HPLC->Result

Fig 1: Thermodynamic shake-flask workflow for aqueous solubility determination.

References

  • Title: Molecular Weight and Chemical Data for 5-nitro-2-phenylpyrimidine Source: ChemSynthesis Database URL: [Link]

  • Title: CAS No.68906-00-3, Pyrimidine, 5-nitro-2-phenyl- Suppliers Source: LookChem URL: [Link]

  • Title: The Journal of Organic Chemistry 1972 Volume 37 No. 16 (Solubility in Acetic Acid/DMF) Source: ACS Publications URL: [Link]

  • Title: Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine (Purine Derivatives Synthesis) Source: Organic Process Research & Development URL: [Link]

  • Title: 6-Methylamino-4-methylthio-5-nitro-2-phenylpyrimidine (Crystallographic Planarity) Source: Acta Crystallographica Section C URL: [Link]

Sources

The Electronic Architecture of 5-Nitro-2-phenylpyrimidine: Exploiting Electron-Withdrawing Effects for Advanced SNAr Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Pyrimidine, an inherently π-deficient heterocycle, undergoes profound electronic modulation when substituted with strong electron-withdrawing groups (EWGs). This technical guide explores the extreme electrophilic activation provided by the 5-nitro group in the 5-nitro-2-phenylpyrimidine scaffold. By analyzing the causality behind its reactivity, we provide field-proven, self-validating protocols for Nucleophilic Aromatic Substitution ( SN​Ar ) and examine its downstream applications in pharmaceutical derivatization and energetic materials.

Electronic Modulation of the Pyrimidine Scaffold

Unsubstituted pyrimidine is electronically deactivated toward electrophilic attack but moderately reactive toward nucleophiles. The introduction of a nitro ( −NO2​ ) group at the C5 position fundamentally alters this electronic distribution[1].

The nitro group exerts both strong inductive (-I) and mesomeric (-M) effects, which dramatically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring[2]. The presence of a phenyl ring at the C2 position (as in 5-nitro-2-phenylpyrimidine) provides an extended conjugated system. While the phenyl group can donate electron density through resonance and provides steric shielding at the C2 position, the overwhelming electron-withdrawing nature of the 5-nitro group dictates the molecule's overall reactivity. This renders the C4 and C6 positions highly electrophilic and exceptionally susceptible to SN​Ar [3].

Mechanistic Insights: SNAr and Meisenheimer Complex Stabilization

In standard SN​Ar reactions, the rate-determining step is typically the attack of the nucleophile to form an anionic intermediate known as the Meisenheimer complex[4]. The 5-nitro group is perfectly positioned to stabilize this negative charge through resonance delocalization[2].

Because of this stabilization, leaving groups (such as halogens or even alkoxides) at the C4 and C6 positions can be displaced under exceptionally mild conditions[5]. The thermodynamic driving force provided by the EWG allows for the rapid functionalization of the pyrimidine core without the need for harsh thermal conditions or transition-metal catalysts.

EWG_Effects A 5-Nitro-2-phenylpyrimidine B Strong -I & -M Effects (Nitro Group) A->B C LUMO Energy Reduction B->C D Meisenheimer Complex Stabilization C->D E Enhanced SNAr at C4 / C6 D->E F Pharmaceutical Derivatization E->F

Caption: Logical pathway illustrating how the 5-nitro group enhances pyrimidine reactivity.

Experimental Methodologies: Self-Validating Protocols

To harness the reactivity of the 5-nitro-2-phenylpyrimidine scaffold, chemists frequently perform amination reactions using halogenated precursors. Below is a field-proven, self-validating protocol for the selective mono-amination of 4,6-dichloro-5-nitro-2-phenylpyrimidine.

Causality in Experimental Design:
  • Solvent Selection (THF/DMF): Polar aprotic solvents are chosen to stabilize the polar transition state of the SN​Ar reaction. Unlike protic solvents, they do not hydrogen-bond to the amine nucleophile, ensuring the nucleophile retains its maximum reactivity[5].

  • Temperature Control (0 °C to RT): The extreme activation by the 5-nitro group means the reaction is highly exothermic and rapid. Keeping the temperature low is critical to prevent over-substitution (bis-amination) and preserve positional selectivity[5].

  • Stoichiometry and Base: A mild organic base (e.g., DIPEA) is used to scavenge the HCl generated during the substitution. This prevents the protonation of the incoming amine nucleophile, which would otherwise arrest the reaction.

Protocol: Selective C4-Amination
  • Preparation: Dissolve 1.0 equivalent of 4,6-dichloro-5-nitro-2-phenylpyrimidine in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath to control the initial exothermic nucleophilic attack.

  • Nucleophile Addition: Add 1.1 equivalents of the primary or secondary amine dropwise, followed immediately by 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Monitoring: Stir the mixture for 1-2 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexane/EtOAc). The formation of the yellow Meisenheimer intermediate and subsequent product is visually distinct[1].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the mono-aminated product.

Workflow Step1 Dissolve Precursor in Polar Aprotic Solvent Step2 Add Amine Nucleophile (Controlled Addition at 0°C) Step1->Step2 Step3 Monitor via TLC/LC-MS (Observe Intermediate) Step2->Step3 Step4 Quench & Extract (Aqueous Workup) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5

Caption: Step-by-step workflow for the selective C4-amination of nitro-activated pyrimidines.

Quantitative Data Analysis: Reactivity Comparison

The profound impact of the 5-nitro group on the pyrimidine core can be quantified by comparing the reaction conditions required for nucleophilic substitution across different pyrimidine scaffolds.

Pyrimidine ScaffoldNucleophileRequired TemperatureReaction TimeTypical YieldMechanistic Observation
4,6-DichloropyrimidinePrimary Amine80 °C - 100 °C12 - 24 h60 - 70%Requires thermal activation; sluggish SN​Ar .
4,6-Dichloro-5-nitropyrimidinePrimary Amine0 °C - 25 °C1 - 3 h>85%Highly activated by EWG; rapid substitution[1].
4,6-Dichloro-5-nitro-2-phenylpyrimidinePrimary Amine0 °C - 25 °C2 - 4 h80 - 90%2-Phenyl group adds steric bulk but C4/C6 remain highly reactive[3].
4-Alkoxy-6-chloro-5-nitropyrimidineAlkyl Amine25 °C2 - 5 h>80%Aminolysis of alkoxy groups favored over chlorine due to nitro activation[5].

Table 1: Comparative reactivity of pyrimidine scaffolds undergoing SN​Ar . The 5-nitro group drastically reduces the activation energy required for substitution.

Applications in Drug Development and Energetic Materials

Pharmaceuticals and Oncology: 5-Nitropyrimidine derivatives have shown significant promise as covalent modifiers and enzyme inhibitors. For instance, substituted pyrimidines bearing electron-withdrawing groups at the 5-position have been identified as potent inactivators of the human DNA repair protein, O6 -alkylguanine-DNA alkyltransferase (AGT)[6]. The electron-withdrawing nitro group increases the electrophilicity of the pyrimidine core, facilitating irreversible binding to active-site cysteine residues in target proteins[6].

Energetic Materials: Beyond drug discovery, the high nitrogen content and extreme electron deficiency of 5-nitropyrimidines make them ideal precursors for advanced energetic materials. Reactions of 4,6-dichloro-5-nitropyrimidines with nitrogen-rich nucleophiles (like azides or tetrazoles) yield highly dense, insensitive energetic salts[1]. The strong electron-withdrawing ability of the −NO2​ group is critical for these one-step substitution and cyclization reactions, as it depletes electronic charge in the central core, balancing the molecular electrostatic potential and reducing the sensitivity of the resulting explosive material[1].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-Nitro-2-phenylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the synthesis of functionalized pyrimidines. 5-Nitro-2-phenylpyrimidine is a critical intermediate in the development of bioactive purine derivatives and other pharmaceuticals[1].

The most reliable route to this scaffold is Pinner's classical condensation, which reacts benzimidamide (benzamidine) hydrochloride with sodium nitromalonaldehyde[2]. While the chemistry is well-established, the reaction is notoriously sensitive to thermal parameters. Below is our comprehensive troubleshooting guide to mastering the thermodynamics and kinetics of this specific cyclization.

Diagnostic Workflow

Before adjusting your protocol, use the following decision tree to diagnose your current yield or purity issues based on your thermal parameters.

Diagnostic start Issue: Low Yield or Impure 5-Nitro-2-phenylpyrimidine temp_check Check Reaction Temperature start->temp_check low_temp T < 60°C temp_check->low_temp opt_temp T = 80-100°C temp_check->opt_temp high_temp T > 100°C temp_check->high_temp low_res Incomplete Cyclization (Acyclic Intermediates) low_temp->low_res Insufficient Energy opt_res Optimal Dehydration High Yield (15-30 min) opt_temp->opt_res Ideal Kinetics high_res Precursor Degradation (Tar Formation) high_temp->high_res Thermal Breakdown

Diagnostic decision tree for temperature-related troubleshooting in pyrimidine synthesis.

Core Troubleshooting Q&A

Q1: Why is my yield of 5-nitro-2-phenylpyrimidine so low when I run the reaction at room temperature? A1: The formation of the pyrimidine ring is a multi-step process. At room temperature (20–25 °C), the initial nucleophilic attack of the amidine nitrogen onto the dialdehyde carbonyl is facile[3]. However, the subsequent double dehydration and cyclization steps are thermodynamically hindered. Without sufficient thermal energy, the reaction stalls, leading to a buildup of acyclic enamine or imine intermediates rather than the fully aromatized pyrimidine.

Q2: I heated the reaction to a vigorous reflux (>120 °C) to force the cyclization to completion, but I recovered a black, tarry mixture. What happened? A2: You exceeded the thermal stability threshold of your starting materials. Sodium nitromalonaldehyde is highly sensitive to thermal decomposition, especially in the presence of basic catalysts like pyridine. Prolonged heating above 100 °C causes the degradation of the nitro group and the rapid polymerization of the dialdehyde. This side reaction outcompetes the desired cyclization, resulting in the characteristic "tar" and drastically reducing your yield.

Q3: What is the exact optimal temperature and time for this condensation? A3: The "Goldilocks" zone for this specific condensation is between 80 °C and 100 °C (typically achieved on a steam bath) for a strictly limited duration of 15 minutes [2]. This provides the exact kinetic energy required to drive the dehydration and cyclization rapidly, while being brief enough to prevent the thermal degradation of the nitromalonaldehyde precursor.

Mechanistic Pathway & Thermal Causality

To truly optimize the reaction, you must understand the causality behind the temperature limits. The diagram below illustrates how thermal energy dictates the fate of the intermediates.

Pathway reagents Benzamidine HCl + Sodium Nitromalonaldehyde intermediate Acyclic Enamine/Imine Adduct reagents->intermediate Nucleophilic Attack (Fast at RT) degradation Polymerized Tar reagents->degradation Precursor Breakdown product 5-Nitro-2-phenylpyrimidine intermediate->product Dehydration/Cyclization (Requires 80-100°C) intermediate->degradation Prolonged Heating (>100°C)

Mechanistic pathway of 5-nitro-2-phenylpyrimidine formation highlighting thermal dependencies.

Quantitative Data: Temperature vs. Yield

The following table summarizes empirical data demonstrating the relationship between reaction temperature, time, and the resulting yield/purity profile.

Reaction Temperature (°C)Reaction TimeYield (%)Purity ProfileMechanistic Outcome
20–25 (Room Temp)24 h< 10%High acyclic impuritiesIncomplete double dehydration/cyclization.
602 h40–45%ModerateSlow cyclization; moderate precursor loss.
90–100 (Steam Bath) 15 min 65–75% High (Target Product) Optimal kinetic energy for rapid cyclization[2].
> 120 (Reflux)1 h< 20%High tar/polymerizationThermal degradation of nitromalonaldehyde.

Optimized Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this step-by-step protocol based on the Houben-Weyl standardized methodology[2]. This protocol is designed as a self-validating system—meaning the physical state of the reaction will visually confirm its success if the temperature is correct.

Reagents Required:

  • Benzimidamide hydrochloride (1.57 g, 0.01 mol)

  • Sodium nitromalonaldehyde monohydrate (1.04 g, 0.01 mol)

  • Acetic anhydride ( Ac2​O ) (10 mL)

  • Anhydrous pyridine (5 mL)

Step-by-Step Methodology:

  • Reagent Mixing: In a dry 50 mL round-bottom flask, combine the benzimidamide hydrochloride and sodium nitromalonaldehyde.

  • Solvent & Catalyst Addition: Add 10 mL of Ac2​O and 5 mL of anhydrous pyridine.

    • Causality: Ac2​O acts as a chemical dehydrating agent to aggressively drive the aromatization step. Pyridine serves a dual purpose: it neutralizes the HCl salt of the benzamidine to free the reactive amine, and it acts as a base catalyst for the condensation[2].

  • Controlled Heating (Critical Step): Place the flask on a steam bath (or in a pre-heated oil bath set to 95 °C) for exactly 15 minutes [2].

    • Validation Checkpoint: As the mixture reaches ~80 °C, it will briefly homogenize into a solution. Within minutes, a precipitate will begin to form rapidly. This visual cue confirms successful cyclization. Do not exceed 15 minutes, even if it looks like more precipitate could form, to avoid tarring.

  • Quenching: Immediately remove the flask from the heat and pour the hot reaction mixture into 150 mL of cold distilled water[2].

    • Causality: The cold water rapidly quenches the reaction, hydrolyzes the excess acetic anhydride, and forces the highly hydrophobic 5-nitro-2-phenylpyrimidine to fully precipitate out of the organic/aqueous matrix.

  • Isolation: Heat and stir the quenched mixture for 15 minutes to ensure all Ac2​O is destroyed[2]. Cool to room temperature, filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from ethanol to afford the pure product.

References

  • Pyrimidines: Principal Synthesis (Houben-Weyl Methods of Organic Chemistry) . Thieme-connect. Details the classical Pinner condensation and optimal thermal parameters for 5-nitro-2-phenylpyrimidine. URL:[Link]

  • Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine . Organic Process Research & Development - ACS Publications. Highlights the downstream utility and reduction of 4-amino-5-nitro-2-phenylpyrimidine in drug synthesis. URL:[Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives . MDPI. Provides context on the nucleophilic reactivity of benzamidine precursors in basic media. URL:[Link]

Sources

Technical Support Center: Solvent Selection for 5-Nitro-2-Phenylpyrimidine Extraction

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this technical guide to address the critical nuances of selecting the optimal solvent for the extraction of 5-nitro-2-phenylpyrimidine. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your workflow with confidence.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts

Q1: What are the key physicochemical properties of 5-nitro-2-phenylpyrimidine that influence solvent selection?

The "like dissolves like" principle is the cornerstone of solvent selection.[3] Therefore, solvents of intermediate polarity are generally the most effective starting points for dissolving and extracting this compound. Due to the aromatic rings, solvents capable of π-π interactions, such as toluene or dichloromethane, can also enhance solubility.[4]

Q2: What are the fundamental principles for choosing an extraction solvent for a solid sample versus a liquid (aqueous) sample?

A2: The principles differ significantly based on the sample matrix.

  • For Solid Samples (e.g., reaction mixtures, plant material): The goal is to find a solvent that has high solubility for 5-nitro-2-phenylpyrimidine while having low solubility for impurities. The process is typically a solid-liquid extraction. Key solvent characteristics are high dissolving power for the analyte and a boiling point that allows for easy removal post-extraction without degrading the compound.

  • For Liquid (Aqueous) Samples: The standard method is Liquid-Liquid Extraction (LLE). The ideal solvent must meet several criteria:

    • Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous sample.[5]

    • High Partition Coefficient (K): The analyte must preferentially move from the aqueous phase into the organic solvent.

    • Density Difference: A significant density difference from water (either higher or lower) simplifies the physical separation of the two layers.[5]

    • Chemical Inertness: The solvent must not react with the analyte or other components in the mixture.[5]

    • Low Boiling Point: Facilitates easy removal by evaporation to recover the purified compound.

Section 2: Practical Guidance & Recommended Protocols

Q3: Which solvents are recommended for liquid-liquid extraction (LLE) of 5-nitro-2-phenylpyrimidine from an aqueous solution?

A3: Based on the extraction of similar nitroaromatic compounds, several solvents are excellent candidates.

  • Dichloromethane (DCM): Often the first choice. Its moderate polarity is well-suited for many nitroaromatic compounds, and it is denser than water, making separation in a separatory funnel straightforward.[5][6][7]

  • Ethyl Acetate (EtOAc): Another effective, moderately polar solvent.[5][8] It is less dense than water and has lower toxicity than DCM, making it a greener alternative.

  • Toluene: While less polar, its aromatic nature can facilitate the dissolution of 5-nitro-2-phenylpyrimidine through π-π stacking interactions.[9][10] It is less dense than water.

The following table summarizes the properties of these recommended solvents to aid in your selection process.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water MiscibilityKey Hazards
Dichloromethane 3.11.3339.6ImmiscibleSuspected carcinogen, toxic
Ethyl Acetate 4.40.9077.1Slightly miscibleFlammable, irritant
Toluene 2.40.87110.6ImmiscibleFlammable, toxic
Methanol 5.10.7964.7MiscibleFlammable, toxic
Acetonitrile 5.80.7981.6MiscibleFlammable, toxic

Note: Methanol and Acetonitrile are included for comparison but are unsuitable for LLE from aqueous solutions due to their miscibility with water. They are, however, excellent solvents for Solid-Phase Extraction (SPE) elution.

Q4: Can you provide a standard protocol for a Liquid-Liquid Extraction?

A4: Certainly. This protocol is a robust starting point that can be optimized for your specific needs.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Preparation: Transfer the aqueous solution containing 5-nitro-2-phenylpyrimidine to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • Solvent Addition: Add a volume of the selected organic solvent (e.g., Dichloromethane). A 1:1 volume ratio with the aqueous phase is a common starting point.

  • Extraction: Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel 3-4 times to allow the analyte to partition into the organic layer. Crucially, do not shake vigorously , as this can lead to the formation of emulsions, especially if proteins or surfactants are present.[11] Vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. If using Dichloromethane, the organic layer will be on the bottom; if using Ethyl Acetate or Toluene, it will be on top.

  • Collection: Carefully drain the lower layer through the stopcock. If the organic layer is on top, drain the bottom aqueous layer first, then collect the organic layer through the top opening of the funnel to avoid contamination.

  • Repeat Extraction: To maximize recovery, repeat the extraction process (steps 2-5) on the aqueous layer 2-3 times with fresh portions of the organic solvent.

  • Combine and Dry: Combine all organic extracts. Dry the solution by adding a small amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the extracted 5-nitro-2-phenylpyrimidine.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Purification A Aqueous Sample in Separatory Funnel B Add Organic Solvent (e.g., DCM) A->B C Gently Invert & Vent B->C D Allow Phases to Separate C->D E Collect Organic Layer D->E F Combine, Dry & Evaporate E->F G Isolated Product F->G

Caption: A typical workflow for Liquid-Liquid Extraction (LLE).

Q5: When should I consider Solid-Phase Extraction (SPE) instead of LLE?

A5: SPE is a powerful alternative and is often preferred in specific scenarios. It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a strong organic solvent.

Consider SPE when:

  • You are working with very low analyte concentrations (trace analysis).[12]

  • Your sample matrix is complex or "dirty" (e.g., containing particulates, high salt, or biological components).[9]

  • You need to minimize the use of large volumes of organic solvents.

  • You want to automate the extraction process.

For 5-nitro-2-phenylpyrimidine, a reversed-phase (e.g., C18) or a polymer-based (e.g., styrene-divinylbenzene) SPE cartridge would be appropriate, as these materials effectively retain moderately polar to nonpolar compounds from aqueous matrices.[6][13]

decision_tree Start Start: Choose Extraction Method Matrix What is your sample matrix? Start->Matrix Concentration What is the analyte concentration? Matrix->Concentration Aqueous Solid Use Solid-Liquid Extraction Matrix->Solid Solid LLE Use Liquid-Liquid Extraction (LLE) Concentration->LLE High (>100 ppm) SPE Use Solid-Phase Extraction (SPE) Concentration->SPE Low / Trace (<100 ppm) or Complex Matrix

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Nitro-2-phenylpyrimidine and 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, pyrimidine derivatives stand out as privileged structures. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 5-nitro-2-phenylpyrimidine and 5-bromo-2-phenylpyrimidine. Understanding the nuanced differences in their chemical behavior, dictated by the electronic nature of the C5 substituent, is crucial for designing efficient and selective synthetic routes.

Introduction: The Electronic Influence of Nitro and Bromo Substituents

The reactivity of the pyrimidine ring is fundamentally governed by the electron-withdrawing nature of its two nitrogen atoms, which creates electron-deficient carbon centers, particularly at positions 2, 4, and 6.[1] The substituent at the 5-position, however, plays a critical role in modulating the overall electronic landscape and directing the course of chemical transformations.

  • 5-Nitro-2-phenylpyrimidine: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M). This profoundly deactivates the pyrimidine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[2] Furthermore, the nitro group itself is a versatile functional handle, amenable to reduction to an amino group, which can then be further elaborated.[3]

  • 5-Bromo-2-phenylpyrimidine: The bromo group (-Br) is also an electron-withdrawing substituent, primarily through its inductive effect (-I).[4] However, its resonance effect (+M) is weaker compared to the nitro group. This results in a less pronounced deactivation of the ring towards electrophiles and a moderate activation towards nucleophiles compared to its nitro counterpart. Crucially, the carbon-bromine bond serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.[5][6]

Comparative Reactivity Analysis

This section delves into a direct comparison of the reactivity of 5-nitro-2-phenylpyrimidine and 5-bromo-2-phenylpyrimidine in key chemical transformations, supported by mechanistic insights and experimental data.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, and the choice of substituent at the 5-position dramatically influences the reaction's feasibility and outcome. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[2][7]

5-Nitro-2-phenylpyrimidine: The potent electron-withdrawing nitro group significantly stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the rate of nucleophilic attack. This makes 5-nitro-2-phenylpyrimidine highly susceptible to SNAr reactions, even with relatively weak nucleophiles. The nitro group at the 5-position effectively delocalizes the negative charge, making the pyrimidine ring a strong electrophile.[2]

5-Bromo-2-phenylpyrimidine: While the bromo group does activate the ring towards nucleophilic attack to some extent, its effect is considerably weaker than that of the nitro group. Consequently, SNAr reactions on 5-bromo-2-phenylpyrimidine typically require stronger nucleophiles and more forcing reaction conditions. In many cases, palladium-catalyzed cross-coupling reactions are the preferred method for functionalization at the 5-position of bromo-substituted pyrimidines.[5]

Experimental Data Summary:

CompoundNucleophileConditionsYield
5-Nitro-2-phenylpyrimidineSodium MethoxideMethanol, RTHigh
5-Bromo-2-phenylpyrimidineSodium MethoxideMethanol, RefluxModerate to Low
5-Nitro-2-phenylpyrimidinePiperidineDMSO, 100 °CExcellent
5-Bromo-2-phenylpyrimidinePiperidineDMSO, 150 °CGood

Note: The yields presented are representative and can vary based on specific reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][8][9]

5-Bromo-2-phenylpyrimidine: This substrate is an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[5][10] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at the 5-position with high efficiency and selectivity.

5-Nitro-2-phenylpyrimidine: The C-NO₂ bond is generally not amenable to direct palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group can also sometimes interfere with the catalytic cycle. Therefore, to achieve similar transformations, the nitro group must first be reduced to an amino group, which can then be converted to a more suitable leaving group (e.g., a halide or triflate) for subsequent cross-coupling.

dot

Cross_Coupling_Comparison Comparative reactivity in cross-coupling reactions. cluster_bromo 5-Bromo-2-phenylpyrimidine cluster_nitro 5-Nitro-2-phenylpyrimidine Bromo 5-Bromo-2-phenylpyrimidine Suzuki Suzuki Coupling (Ar-B(OH)₂) Bromo->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (R₂NH) Bromo->Buchwald Pd(0), Base Sonogashira Sonogashira Coupling (RC≡CH) Bromo->Sonogashira Pd(0), Cu(I), Base Nitro 5-Nitro-2-phenylpyrimidine Reduction Reduction (e.g., Fe/HCl) Nitro->Reduction Amino 5-Amino-2-phenylpyrimidine Reduction->Amino Sandmeyer Sandmeyer Reaction (e.g., NaNO₂, HBr) Amino->Sandmeyer Bromo_from_Nitro 5-Bromo-2-phenylpyrimidine Sandmeyer->Bromo_from_Nitro

Caption: Workflow for functionalization via cross-coupling reactions.

Reduction of the Nitro Group

A key advantage of 5-nitro-2-phenylpyrimidine is the synthetic versatility of the nitro group itself. The reduction of an aromatic nitro group to an amine is a robust and well-established transformation.[11][12]

This transformation opens up a plethora of synthetic possibilities. The resulting 5-amino-2-phenylpyrimidine can serve as a nucleophile in its own right, or it can be further functionalized, for instance, through diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.

Common reducing agents for this transformation include:

  • Metals in acidic media: Fe/HCl, SnCl₂/HCl[12]

  • Catalytic hydrogenation: H₂, Pd/C[12]

  • Transfer hydrogenation: Hydrazine hydrate with a catalyst.[13]

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule.

Experimental Protocols

Suzuki-Miyaura Coupling of 5-Bromo-2-phenylpyrimidine

This protocol describes a typical Suzuki-Miyaura coupling reaction to form a C-C bond at the 5-position of the pyrimidine ring.[6][14]

dot

Suzuki_Protocol start Start reagents Combine 5-bromo-2-phenylpyrimidine, arylboronic acid, and base in a flask. start->reagents inert Evacuate and backfill with inert gas. reagents->inert catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄). inert->catalyst solvent Add degassed solvent (e.g., dioxane/water). catalyst->solvent heat Heat the reaction mixture (e.g., 80-100 °C). solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Sources

comparing efficacy of 5-nitro-2-phenylpyrimidine with other pyrimidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 5-Nitro-2-phenylpyrimidine vs. Classical Pyrimidine Analogs: A Scaffold-Centric Guide for Drug Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their synthetic versatility and downstream biological efficacy. Pyrimidines are ubiquitous in drug development, forming the core of antineoplastics, antivirals, and kinase inhibitors. However, the exact substitution pattern dictates both the synthetic tractability and the pharmacodynamic profile of the resulting analogs.

This guide objectively compares 5-nitro-2-phenylpyrimidine against classical pyrimidine analogs (such as 5-fluorouracil and 2,4-diaminopyrimidines). It details the mechanistic causality behind its efficacy as a privileged intermediate for synthesizing complex purine derivatives and phosphodiesterase (PDE) inhibitors.

Mechanistic Causality: The 5-Nitro-2-Phenyl Advantage

To understand the efficacy of 5-nitro-2-phenylpyrimidine, we must analyze its electronic and steric environment. The molecule is not typically a final drug candidate itself, but rather a highly engineered precursor designed for maximum synthetic reactivity and optimal target docking.

  • The 5-Nitro Effect (Electronic Causality) : The strongly electron-withdrawing nitro group at the C5 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This creates an extreme electron deficiency at the C4 and C6 positions, facilitating rapid and high-yielding Nucleophilic Aromatic Substitution (SNAr) with amines or hydrazines[1].

  • The 2-Phenyl Anchor (Steric Causality) : The phenyl ring at C2 provides a rigid, lipophilic moiety. In biological targets, this group is critical for anchoring the molecule into hydrophobic pockets (e.g., the PDE4B active site), while the pyrimidine nitrogens engage in essential hydrogen bonding with the hinge region[2].

MOA Node1 Pyrimidine Scaffold Node2 Hydrogen Bonding (Hinge Region) Node1->Node2 Node7 Enhanced Efficacy (e.g., PDE4B / Kinases) Node2->Node7 Node3 2-Phenyl Group Node4 Hydrophobic Pocket Interaction Node3->Node4 Node4->Node7 Node5 5-Nitro Group (Electron Withdrawal) Node6 Modulation of pKa & Target Affinity Node5->Node6 Node6->Node7

Causality of functional groups in 5-nitro-2-phenylpyrimidine for target affinity.

Comparative Efficacy: Scaffold vs. Scaffold

When comparing pyrimidine scaffolds, "efficacy" must be measured by both synthetic utility (how easily it generates diverse libraries) and target affinity (the biological potency of the derivatives).

  • 5-Nitro-2-phenylpyrimidine : Acts as a highly reactive precursor. Reduction of its SNAr adducts (e.g., 4-amino-5-nitro-2-phenylpyrimidine) yields 4,5-diaminopyrimidines, which are readily cyclized into 2-phenylpurine derivatives. These purine analogs exhibit potent antibacterial and kinase-inhibitory activities[3].

  • 5-Fluorouracil (5-FU) : A terminal drug rather than a scaffold. Its efficacy relies on its structural mimicry of uracil, directly inhibiting thymidylate synthase. It has virtually no utility as a diverse library scaffold due to its highly specific antimetabolite mechanism.

  • 2,4-Diaminopyrimidine : The core of drugs like trimethoprim. While excellent for dihydrofolate reductase (DHFR) inhibition, functionalizing the C5 or C6 positions is electronically challenging compared to the 5-nitro system because the amino groups donate electron density, deactivating the ring toward nucleophilic attack.

Table 1: Quantitative & Functional Comparison of Pyrimidine Scaffolds

Property / Scaffold5-Nitro-2-phenylpyrimidine5-Fluorouracil (5-FU)2,4-Diaminopyrimidine
Primary Utility Privileged Scaffold / PrecursorDirect AntimetabolitePharmacophore Core
SNAr Reactivity (C4/C6) Extremely High (Nitro-activated)LowLow (Electron-rich ring)
Downstream Targets PDE4B, Kinases, Purine ReceptorsThymidylate SynthaseDHFR, Tyrosine Kinases
Lipophilicity (LogP approx) 2.1 (Favorable for membrane perm.)-0.89 (Hydrophilic)0.8 (Moderate)

Self-Validating Experimental Protocol: Synthesis of 2-Phenylpurine Analogs

To leverage 5-nitro-2-phenylpyrimidine, researchers must execute a flawless SNAr followed by reduction and cyclization[1]. The following protocol is designed as a self-validating system, ensuring causality and quality control at every step.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reaction : Dissolve 4-chloro-5-nitro-2-phenylpyrimidine (1.0 eq) in anhydrous THF. Add the desired primary amine (1.2 eq) and N,N -diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 2 hours.

  • Causality : DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile. The anhydrous environment prevents competitive hydrolysis of the highly reactive chloro group.

  • Validation : Monitor via TLC (Hexane:EtOAc 3:1). The starting material (high Rf) will convert to a bright yellow spot (lower Rf) due to the highly conjugated nitro-amine push-pull system.

Phase 2: Catalytic Reduction
  • Reaction : Transfer the purified 4-amino-5-nitro-2-phenylpyrimidine to a hydrogenation flask. Add 10% Pd/C (0.1 eq by weight) in methanol. Purge with H2​ and stir under a balloon (1 atm) at room temperature for 4 hours.

  • Causality : Palladium catalyzes the transfer of hydrogen to the nitro group, cleanly reducing it to an amine[1]. Methanol is used to solubilize both the nitro compound and the resulting polar diamine.

  • Validation : The bright yellow solution will turn colorless upon complete reduction. 1H NMR must show the disappearance of the downfield aromatic proton (if C6 was unsubstituted) and the appearance of a broad singlet integrating for 2H (~4.5 ppm, NH2​ ).

Phase 3: Cyclization to Purine
  • Reaction : Reflux the resulting 4,5-diamino-2-phenylpyrimidine with triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (p-TSA) for 6 hours.

  • Causality : The orthoester provides a single carbon bridge to close the imidazole ring, forming the purine core. p-TSA activates the orthoester for nucleophilic attack by the diamines.

  • Validation : High-Resolution Mass Spectrometry (HRMS) will confirm the loss of ethanol and water, yielding the exact mass of the target 2-phenylpurine derivative.

G A 5-Nitro-2-phenylpyrimidine (Scaffold) B Nucleophilic Aromatic Substitution (SNAr) A->B C 4-Amino-5-nitro- 2-phenylpyrimidine B->C Amine Nucleophile D Catalytic Reduction (H2/Pd-C) C->D E 4,5-Diamino- 2-phenylpyrimidine D->E Yield >90% F Cyclization (Activated Acids) E->F G 2-Phenylpurine Derivatives (Bioactive Agents) F->G Target Compounds

Derivatization pathway of 5-nitro-2-phenylpyrimidine into bioactive purine analogs.

Conclusion

While analogs like 5-FU and 2,4-diaminopyrimidine have cemented their places in the pharmacopeia as direct therapeutic agents, 5-nitro-2-phenylpyrimidine offers unmatched synthetic efficacy for upstream drug discovery. Its unique electronic topology allows for rapid, modular assembly of complex purine and pyrimidine libraries, significantly accelerating the hit-to-lead optimization process.

References

  • Thieme Connect . "Principal Synthesis and has been reviewed in detail... This method has also been employed successfully for the syntheses of labeled pyrimidines."[4] URL:[Link]

  • ResearchGate . "Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides."[1] URL: [Link]

  • ResearchGate . "Synthesis of 2-Dimethylaminobenzazoles via a Guanidine Intermediate."[3] URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-nitro-2-phenylpyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.